2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
The compound 2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core with three key substituents:
- 2-phenyl: Enhances aromatic interactions and lipophilicity.
- 8-phenylmethanesulfonyl: A sulfonyl group that may improve metabolic stability and modulate electronic properties.
This spirocyclic framework is associated with privileged structures in drug discovery, particularly for G protein-coupled receptor (GPCR) targeting, as spirocyclic systems often exhibit conformational rigidity favorable for receptor binding .
Properties
IUPAC Name |
8-benzylsulfonyl-2-phenyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S2/c1-2-17-29-22-21(20-11-7-4-8-12-20)24-23(25-22)13-15-26(16-14-23)30(27,28)18-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBVEPXTYMPFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Spiro Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spiro core. Common reagents include strong acids or bases to facilitate the cyclization process.
Functional Group Introduction: Subsequent steps involve the introduction of the phenyl, phenylmethanesulfonyl, and propylsulfanyl groups. This is usually achieved through substitution reactions using reagents like phenyl halides, sulfonyl chlorides, and thiols.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, sulfonyl chlorides, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives have shown promise in preclinical studies for their potential therapeutic effects.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the compound’s unique spiro structure, which allows for specific binding and high affinity .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below summarizes structural and functional differences between the target compound and analogs:
Key Observations
Core Structure Differences :
- The target compound and E972-0401 share the 1,4,8-triazaspiro[4.5]deca-1,3-diene core, whereas Compounds 13 and 14 (from ) are 1,3-diazaspiro[4.5]decane-2,4-diones. The latter lacks the conjugated diene system, which may reduce rigidity and alter binding kinetics.
Substituent Impact: Sulfonyl vs. Carboxamide (Position 8): The target’s phenylmethanesulfonyl group is more electron-withdrawing than E972-0401’s carboxamide, possibly enhancing metabolic stability but reducing solubility. Propylsulfanyl vs. Piperazinyl (Position 3): Piperazinyl groups in Compounds 13/14 improve solubility via basic nitrogen, whereas the target’s propylsulfanyl may facilitate covalent interactions or redox activity.
Synthetic Methodologies :
- Microwave-enhanced solid-phase synthesis (reported in ) accelerates spirocycle formation compared to traditional heating. This method could optimize the synthesis of the target compound, though its specific route remains unconfirmed.
Research Findings and Implications
Pharmacological Profiles
- Compounds 13 and 14 demonstrated notable receptor-binding activities, suggesting that piperazinyl substitutions enhance GPCR engagement . The target compound’s sulfonyl group may instead favor non-GPCR targets, such as kinases or ion channels.
- E972-0401’s 4-methoxyphenyl group could improve membrane permeability compared to the target’s unsubstituted phenyl, though this requires experimental validation .
Stability and Reactivity
- The nitro group in the unnamed analog may increase oxidative instability, whereas the target’s sulfonyl and sulfanyl groups could confer resistance to enzymatic degradation.
Biological Activity
The compound 2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene belongs to a class of spirocyclic compounds that have garnered attention for their potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S₂
- Molecular Weight : 394.49 g/mol
The compound features a triazaspiro structure which is significant in conferring unique biological properties.
Research indicates that compounds with similar spirocyclic frameworks exhibit various biological activities, including:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act on various receptors, including opioid receptors, which are implicated in pain management and addiction pathways.
Anticancer Properties
A study published in the European Journal of Medicinal Chemistry highlighted the anticancer potential of spirocyclic compounds. The compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that it may function as a potent anticancer agent through apoptosis induction and cell cycle arrest mechanisms .
Neuropharmacological Effects
Research has also explored the neuropharmacological profile of related compounds. For instance, compounds with similar structural motifs have demonstrated selectivity for glycine transporters, which are crucial in neurotransmission processes. This selectivity may suggest potential applications in treating neurological disorders such as anxiety and depression .
Case Study 1: Acute Myeloid Leukemia (AML)
In a clinical trial involving patients with AML, a derivative of the compound was administered as part of a combination therapy. The results showed improved remission rates compared to standard treatments. The mechanism was attributed to enhanced apoptosis in leukemic cells .
Case Study 2: Pain Management
Another study investigated the analgesic properties of a related spirocyclic compound in animal models. The compound exhibited significant pain relief comparable to conventional analgesics without the associated side effects typically seen with opioid medications .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-phenyl-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene, and how can purity be ensured?
- Methodology : Adapt multi-step protocols from analogous spiro compounds. For example, sulfonylation of the core scaffold using phenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Purification via silica gel chromatography (eluent: dichloromethane/methanol, 9:1) is recommended, with purity validation by HPLC (using high-resolution columns like Chromolith®) and LC-MS to confirm molecular ions .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR : Use H/C NMR with DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals in the spirocyclic and sulfonyl regions.
- HRMS : Confirm molecular formula via high-resolution mass spectrometry (e.g., ESI-HRMS).
- X-ray crystallography : If crystalline, determine absolute configuration to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of sulfonyl and thioether substituents on bioactivity?
- Methodology :
- Analog synthesis : Replace phenylmethanesulfonyl with alternative sulfonyl groups (e.g., 4-fluorophenyl, 3-chlorophenyl) and vary the propylsulfanyl chain length. Compare with structurally related inhibitors like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or radiometric methods. Include positive controls (e.g., Pfmrk inhibitors) and analyze IC trends .
Q. How should researchers address contradictions in enzymatic inhibition data across different assay conditions?
- Methodology :
- Assay standardization : Control variables like buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤1%).
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., cytotoxicity in disease models).
- Data reconciliation : Use multivariate analysis to isolate confounding factors (e.g., compound aggregation or solubility limits) .
Q. What strategies improve solubility and cell permeability for in vivo studies of this hydrophobic spirocyclic compound?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines or phosphate esters) to enhance aqueous solubility.
- Formulation : Use co-solvents (PEG-400, cyclodextrins) or lipid-based nanoemulsions. Validate permeability via Caco-2 monolayer assays or PAMPA .
Data Analysis & Technical Challenges
Q. How to resolve spectral overlaps in NMR caused by the spirocyclic core and aromatic substituents?
- Methodology :
- Variable-temperature NMR : Reduce signal broadening by acquiring spectra at elevated temperatures (e.g., 40–60°C).
- Isotopic labeling : Synthesize N- or C-enriched analogs to simplify assignment of nitrogen/carbon environments .
Q. What are the best practices for validating synthetic intermediates prone to stereochemical impurities?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
